2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride
Overview
Description
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid and 2-aminoethanol.
Reaction Steps: The carboxylic acid group of thiophene-2-carboxylic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with 2-aminoethanol to form the corresponding amide.
Hydrochloride Formation: The amide is further treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Reduced thiophenes and their derivatives.
Substitution Products: Substituted thiophenes with various functional groups.
Mechanism of Action
Target of Action
Thiophene derivatives, which include 2-{[2-(thiophen-2-yl)ethyl]amino}acetic acid hydrochloride, have been reported to exhibit a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
For example, some thiophene derivatives can block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neurons . It’s plausible that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives , it’s likely that this compound could affect multiple pathways. For instance, if it acts as a voltage-gated sodium channel blocker, it could affect the propagation of action potentials in neurons, thereby influencing neuronal signaling pathways .
Result of Action
Based on the known effects of some thiophene derivatives, it’s plausible that this compound could have a variety of effects, such as inhibiting the propagation of action potentials in neurons if it acts as a voltage-gated sodium channel blocker .
Scientific Research Applications
2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Material Science: It is employed in the creation of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Thiopheneethylamine: This compound is structurally similar but lacks the carboxylic acid group.
Benzothiophene Derivatives: These compounds contain a fused benzene ring and a thiophene ring, offering different chemical properties and applications.
Uniqueness: 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is unique due to its specific functional groups and the presence of both an amino and a carboxylic acid moiety, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-(2-thiophen-2-ylethylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c10-8(11)6-9-4-3-7-2-1-5-12-7;/h1-2,5,9H,3-4,6H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAJPQUGJYMUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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